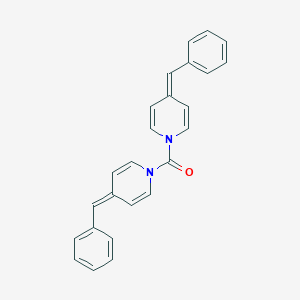
Bis(4-benzylidenepyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-benzylidenepyridin-1-yl)methanone: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two benzylidene groups attached to a pyridine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-benzylidenepyridin-1-yl)methanone typically involves the condensation of 4-benzylidenepyridine with a suitable methanone precursor. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(4-benzylidenepyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(4-benzylidenepyridin-1-yl)methanone is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various therapeutic effects.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development. These derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-benzylidenepyridin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- Bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone
Comparison: Bis(4-benzylidenepyridin-1-yl)methanone is unique due to its benzylidene groups, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications in catalysis and materials science where other compounds may not perform as effectively.
Properties
CAS No. |
75665-43-9 |
|---|---|
Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
bis(4-benzylidenepyridin-1-yl)methanone |
InChI |
InChI=1S/C25H20N2O/c28-25(26-15-11-23(12-16-26)19-21-7-3-1-4-8-21)27-17-13-24(14-18-27)20-22-9-5-2-6-10-22/h1-20H |
InChI Key |
FRPIXCHYUUBMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=CN(C=C2)C(=O)N3C=CC(=CC4=CC=CC=C4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


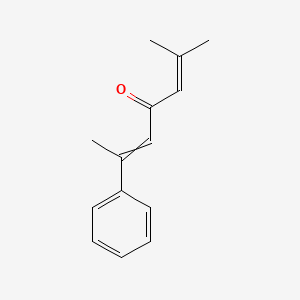
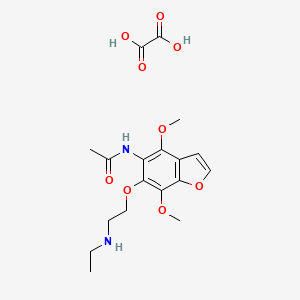
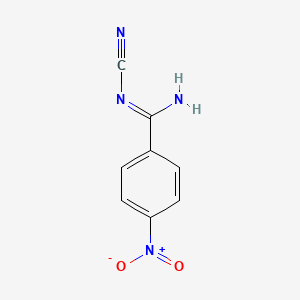
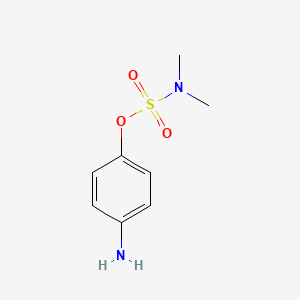
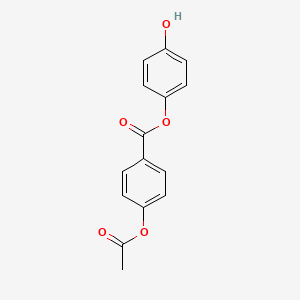
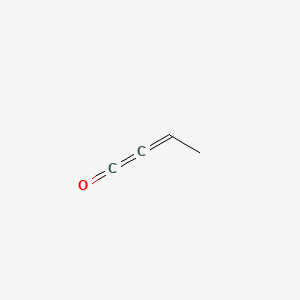
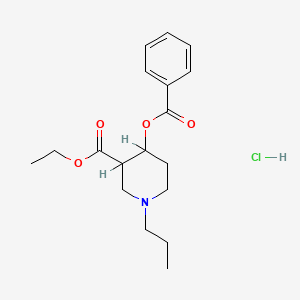
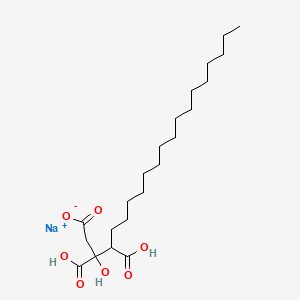
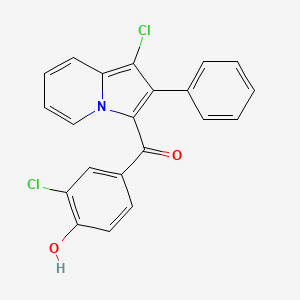

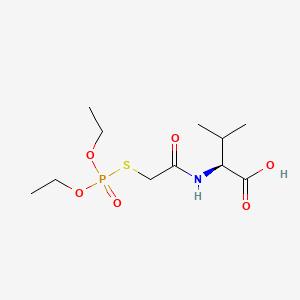


![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
